2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3.
Mechanism of Action
Target of Action
It has been found to have antiproliferative activity against k562, mv4-11, and mcf-7 cancer cell lines . These cell lines are often used in research related to leukemia and breast cancer, suggesting that the compound may target proteins or pathways involved in these diseases.
Mode of Action
It has been observed to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that the compound may induce cell death through the activation of apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect several biochemical pathways related to cell proliferation and apoptosis. The activation of caspase 9 suggests that it may impact the intrinsic pathway of apoptosis, which is often regulated by mitochondrial signals. The reduction in PCNA levels indicates that the compound may also interfere with DNA replication and cell cycle progression .
Result of Action
The compound has been found to display antiproliferative effects, with the most potent compounds displaying low micromolar GI 50 values . This suggests that the compound may inhibit cell growth and proliferation. Additionally, the compound’s induction of PARP-1 cleavage, caspase 9 activation, LC3 fragmentation, and reduction of PCNA levels suggest that it may induce cell death through apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo[4,3-c]pyridine core . This is followed by various cross-coupling reactions, such as Suzuki couplings with boronic acids, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to ensure shorter reaction times and higher yields . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki couplings, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki couplings can introduce various substituents, leading to a diverse range of pyrazolo[4,3-c]pyridine derivatives .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: A related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-7(8)5-4-9-3-2-6(5)10-11;;/h9H,2-4,8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPXVPJIXBNYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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